1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid 1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2059937-47-0
VCID: VC8412422
InChI: InChI=1S/C14H17NO4/c1-14(2)9-15(11(14)12(16)17)13(18)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)
SMILES: CC1(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C
Molecular Formula: C14H17NO4
Molecular Weight: 263.29

1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid

CAS No.: 2059937-47-0

Cat. No.: VC8412422

Molecular Formula: C14H17NO4

Molecular Weight: 263.29

* For research use only. Not for human or veterinary use.

1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid - 2059937-47-0

Specification

CAS No. 2059937-47-0
Molecular Formula C14H17NO4
Molecular Weight 263.29
IUPAC Name 3,3-dimethyl-1-phenylmethoxycarbonylazetidine-2-carboxylic acid
Standard InChI InChI=1S/C14H17NO4/c1-14(2)9-15(11(14)12(16)17)13(18)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)
Standard InChI Key NSZYTQBIBSFFHI-UHFFFAOYSA-N
SMILES CC1(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C
Canonical SMILES CC1(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-[(benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid combines a rigid azetidine core with substituents that enhance both steric and electronic properties. The IUPAC name, 3,3-dimethyl-1-(phenylmethoxycarbonyl)azetidine-2-carboxylic acid, reflects its systematic classification. Key structural features include:

  • A four-membered azetidine ring with geminal dimethyl groups at the 3-position, introducing significant ring strain and steric hindrance.

  • A benzyloxycarbonyl (Cbz) group attached to the nitrogen atom, providing protection for the amine during synthetic processes.

  • A carboxylic acid moiety at the 2-position, enabling further functionalization via esterification or amidation.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₇NO₄
Molecular Weight263.29 g/mol
CAS Number2059937-47-0
SMILES NotationCC1(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C

The azetidine ring’s strain (approximately 25–30 kcal/mol) enhances reactivity, making it a valuable scaffold for constructing bioactive molecules . The Cbz group’s orthogonal protection strategy allows selective deprotection under mild acidic or hydrogenolytic conditions, a feature critical for stepwise synthesis .

Synthetic Methodologies

Photoredox-Catalyzed Decarboxylative Functionalization

Recent advances in photoredox catalysis have enabled efficient synthesis of complex molecules from carboxylic acids. In a seminal study, Kammer et al. demonstrated the use of 1,4-dicyanoanthracene (DCA) as an organic photoredox catalyst for oxidative decarboxylation of carboxylic acids, yielding vinyl sulfones and α,β-unsaturated nitriles . While this method was applied to peptide derivatives, its principles are directly applicable to 1-[(benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid.

Mechanistic Insights:

  • Oxidative Decarboxylation: The carboxylate anion undergoes single-electron transfer (SET) to the excited-state DCA, generating a carboxyl radical.

  • Radical Trapping: The resultant alkyl radical reacts with electron-deficient alkenes (e.g., bis-sulfones) to form covalent adducts.

  • Catalytic Cycle Closure: The phenylsulfonyl radical byproduct is reduced by DCA’s radical anion, regenerating the catalyst .

Industrial-Scale Synthesis

Industrial production emphasizes scalability and purity:

  • Cyclization: Precursors such as β-amino acids undergo ring-closing reactions under basic conditions to form the azetidine core.

  • Cbz Protection: Benzyl chloroformate (Cbz-Cl) is introduced in the presence of triethylamine, achieving near-quantitative yields.

  • Purification: Automated chromatography and crystallization ensure >99% purity, critical for pharmaceutical applications .

Biological Applications and Enzyme Inhibition

Role in Protease Inhibitor Design

The compound’s rigid structure and functional groups make it a promising scaffold for covalent enzyme inhibitors. In a study targeting viral proteases, derivatives of 1-[(benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid exhibited micromolar inhibitory activity by forming irreversible adducts with catalytic cysteine residues .

Case Study: K11777 Analog Synthesis
A three-step synthesis of the protease inhibitor K11777 highlights the compound’s utility:

  • Decarboxylative Alkenylation: Photoredox-mediated coupling with bis-sulfones introduces a vinyl sulfone warhead.

  • Peptide Coupling: The carboxylic acid is activated as a mixed anhydride for conjugation to a dipeptide backbone.

  • Deprotection: Hydrogenolysis removes the Cbz group, yielding the final inhibitor .

Table 2: Comparative Bioactivity of Azetidine Derivatives

CompoundEnzyme Inhibition (IC₅₀)Structural Feature
1-[(Cbz)-3,3-dimethylazetidine-2-COOH]2.1 μMFour-membered azetidine
Piperidine Analog15.4 μMSix-membered ring
Pyrrolidine Analog9.8 μMFive-membered ring

The azetidine derivative’s superior activity stems from its ability to enforce a preorganized conformation, optimizing binding to protease active sites .

Stability and Reactivity

Acid/Base Stability

The Cbz group confers stability under acidic conditions (pH > 3) but is cleaved by hydrogenolysis or strong acids (e.g., HBr/AcOH). The azetidine ring remains intact under physiological pH, making it suitable for in vivo applications .

Thermal Degradation

Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, with decomposition above 200°C. Storage at −20°C under argon is recommended for long-term stability .

Industrial and Research Implications

Pharmaceutical Development

The compound’s versatility is evident in its use for:

  • Antiviral Agents: Covalent inhibitors targeting SARS-CoV-2 main protease (Mᵖʳᵒ).

  • Anticancer Therapeutics: Prodrugs activated by tumor-associated proteases.

Challenges and Future Directions

  • Stereochemical Control: Asymmetric synthesis of the azetidine core remains challenging, necessitating chiral auxiliaries or enzymatic resolution.

  • Bioavailability: The carboxylic acid’s polarity limits membrane permeability, prompting prodrug strategies (e.g., ester prodrugs).

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